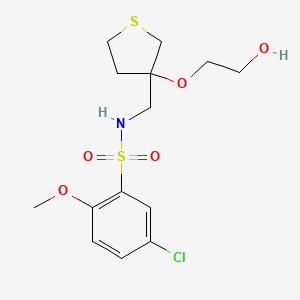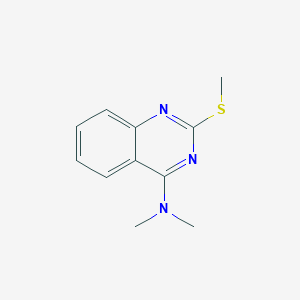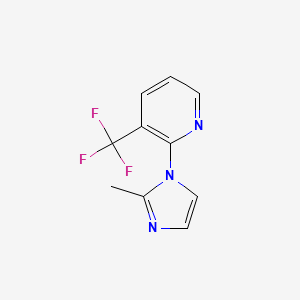![molecular formula C17H20N2O5 B2531005 4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione CAS No. 1775344-89-2](/img/structure/B2531005.png)
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione" is a structurally complex molecule that likely exhibits a range of biological activities due to its furo[3,4-d]pyrimidine scaffold. This core structure is a common feature in various compounds with potential pharmacological properties. The presence of ethoxy and methoxyethyl substituents suggests increased solubility and potential for specific interactions with biological targets.
Synthesis Analysis
The synthesis of related pyrimidine derivatives has been described in the literature. For instance, 1,5-Dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-ones were prepared by reacting ethyl 5-aminopyrazole-4-carboxylate with triethyl orthoformate and amines . Similarly, 2,4-diamino-6-hydroxypyrimidines were synthesized through C5-alkylation or cyclization processes . Although the exact synthesis of the compound is not detailed, these methods provide insight into possible synthetic routes that could be adapted for its production.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives has been extensively studied. For example, the crystal structure of a related compound, 3-(4'-Methoxyl)-phenyl-5-cyano-6-methylthio pyrimidine-2, 4-diones, was determined by X-ray diffraction, revealing a planar pyrimidine ring and a significant dihedral angle with the attached benzene ring . This suggests that the compound of interest may also exhibit a planar pyrimidine ring, which could be crucial for its biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives are known to undergo various chemical reactions. The compound 5-Methoxyfuroxano[3,4-d]pyrimidine reacts with electron-rich arenes and ethylene derivatives to yield substituted products . This reactivity could be relevant for the compound , as modifications at specific positions on the pyrimidine ring could be used to fine-tune its properties or to attach it to other molecules or carriers.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives can be inferred from related compounds. For instance, the crystal and molecular structure of 4-Arylhexahydro-1H,3H-pyrido[1,2-c]pyrimidine-1,3-dione derivatives revealed the formation of centrosymmetric dimers and a slightly distorted half-chair conformation of the saturated ring . These structural features can affect the melting point, solubility, and stability of the compounds. The presence of ethoxy and methoxyethyl groups in the compound of interest is likely to influence its solubility and may enhance its interaction with biological membranes or proteins.
科学的研究の応用
Heterocyclic Compound Synthesis
The compound is part of broader research into heterocyclic compounds, which are crucial in pharmaceutical chemistry due to their diverse biological activities. For instance, a study describes the synthesis of functionalized pyrimidin-2-one derivatives, showcasing the compound's role in generating new chemical entities with potential pharmaceutical applications. These derivatives are obtained through reactions involving semicarbazones, thiosemicarbazones, urea, and thiourea, highlighting the versatility of pyrimidin-2-one scaffolds in medicinal chemistry (El-Nabi, El-Din, & Fahmi, 2003).
Novel Synthesis Methods
Innovative synthesis methods for heterocyclic compounds, including the one discussed, are critical for advancing pharmaceutical research. A novel method for synthesizing 1,5-dihydro-2H-chromeno[2,3-d]pyrimidine-2,4(3H)-dione derivatives from 6-amino-1,3-dimethyluracil shows the importance of developing new synthetic routes. These compounds, including variations of the one , exhibit a range of activities, emphasizing the need for efficient synthesis methods in drug discovery and development (Osyanin, Osipov, Pavlov, & Klimochkin, 2014).
Application in Polymer Solar Cells
The compound is part of research into materials science, specifically in the development of polymer solar cells. A study on an alcohol-soluble n-type conjugated polyelectrolyte highlights the application of similar heterocyclic compounds in enhancing the efficiency of polymer solar cells. The electron-deficient nature and planar structure of these compounds improve conductivity and electron mobility, demonstrating the compound's potential in renewable energy technologies (Hu et al., 2015).
Antiviral and Antimicrobial Activities
Research into the antiviral and antimicrobial potential of heterocyclic compounds is vital. Studies on the synthesis of pyrimidine derivatives and their biological evaluation against various microorganisms indicate the therapeutic potential of these compounds. Such research underscores the importance of heterocyclic chemistry in developing new treatments for infectious diseases (Younes, Mohamed, & Albayati, 2013).
Crystal Structure Analysis
The crystal structure analysis of related compounds provides insights into their chemical properties and potential applications. Studies on the molecular and crystal structures of pyrido[2,3-d]pyrimidine derivatives reveal the interaction patterns that could influence their biological activity and solubility. Understanding these structural aspects is crucial for designing more effective drugs (Trilleras, Quiroga, Cobo, Hursthouse, & Glidewell, 2009).
特性
IUPAC Name |
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydro-3H-furo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O5/c1-3-23-12-6-4-11(5-7-12)15-14-13(10-24-16(14)20)19(8-9-22-2)17(21)18-15/h4-7,15H,3,8-10H2,1-2H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIRUNUIIDHPQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2C3=C(COC3=O)N(C(=O)N2)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-ethoxyphenyl)-1-(2-methoxyethyl)-4,7-dihydrofuro[3,4-d]pyrimidine-2,5(1H,3H)-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-2,4-dimethoxybenzamide](/img/structure/B2530924.png)
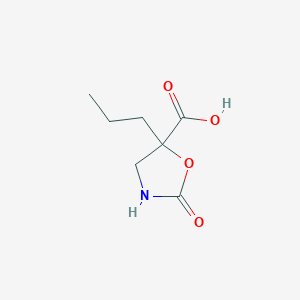
![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2530928.png)
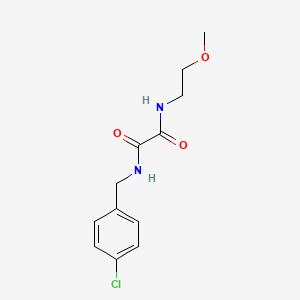
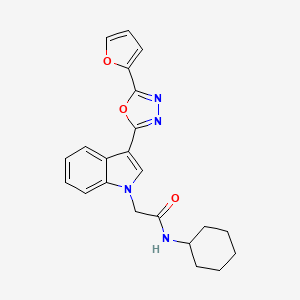
![N-(3-chlorophenyl)-2-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-N-methylthiophene-3-sulfonamide](/img/structure/B2530934.png)
![4-(7-methoxy-1-benzofuran-2-yl)-6-[(3-methylbut-2-en-1-yl)oxy]-2H-chromen-2-one](/img/structure/B2530935.png)
![2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)-N-[6-(1H-1,2,4-triazol-1-yl)pyridin-3-yl]pyrimidine-5-carboxamide](/img/structure/B2530936.png)
